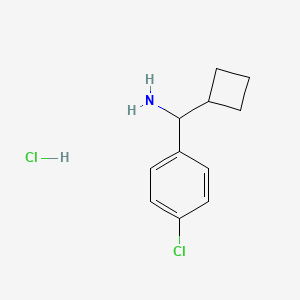

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride

Overview

Description

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

- However, in a more acidic environment (pH < 6), methenamine undergoes hydrolysis to formaldehyde . is considered highly bactericidal. It can react with cellular components, disrupting essential processes and leading to bacterial cell death.

Mode of Action

- , the active component of this compound, does not exhibit antibacterial properties in an alkaline environment (pH ≥ 6).

Pharmacokinetics

- Information on absorption is not available for this specific compound. The volume of distribution is not reported. No data on protein binding is currently documented .

Biological Activity

(4-Chlorophenyl)(cyclobutyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fatty acid binding proteins (FABPs) and its antibacterial properties against Mycobacterium tuberculosis. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a cyclobutylmethanamine structure, which significantly influences its biological interactions. The presence of the 4-chlorophenyl moiety is crucial for its activity, as evidenced by structure-activity relationship (SAR) studies.

1. Inhibition of Fatty Acid Binding Proteins (FABPs)

Research indicates that this compound acts as an inhibitor of FABPs, which play a vital role in lipid metabolism and cellular signaling. Inhibiting these proteins can have therapeutic implications in metabolic disorders.

- Mechanism : The compound binds to the FABP pocket, preventing fatty acid binding and subsequent cellular signaling pathways.

- Potency : In vitro studies showed that analogs of this compound exhibit varying degrees of inhibition against different FABP isoforms.

2. Antibacterial Activity Against Mycobacterium tuberculosis

The compound has demonstrated promising antibacterial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 6.3 µM to 23 µM for various analogs derived from the original structure. The most potent analogs achieved MIC values as low as 2.0 µM, indicating significant antibacterial efficacy .

- SAR Studies : A series of modifications were made to the base structure to enhance potency and reduce toxicity. For instance, substituting different groups on the phenyl ring led to variations in activity, with certain substitutions yielding improved antibacterial properties while maintaining low cytotoxicity .

Table 1: Biological Activity Summary

| Compound | Target | MIC (µM) | Notes |

|---|---|---|---|

| This compound | FABP Inhibition | - | Effective against multiple FABP isoforms |

| Analog 1 | M. tuberculosis | 6.3 | Initial hit with moderate activity |

| Analog 2 | M. tuberculosis | 2.0 | Improved activity with specific substitutions |

| Analog 3 | M. tuberculosis | 6.8 | Similar activity to initial hit |

| Analog 4 | M. tuberculosis | >20 | Loss of activity with structural modification |

Case Study 1: Structure-Activity Relationship Analysis

A comprehensive SAR study was conducted on a series of compounds derived from this compound. The study revealed that:

- Modifications at the para position of the phenyl ring significantly affected antibacterial potency.

- Substitutions that increased lipophilicity improved cellular uptake but often compromised overall efficacy against Mtb.

Case Study 2: Efficacy Against Drug-Resistant Strains

Recent investigations assessed the efficacy of this compound against drug-resistant strains of M. tuberculosis. Results indicated that certain analogs retained activity against resistant strains, highlighting their potential as lead compounds for further development in combating antibiotic resistance .

Properties

IUPAC Name |

(4-chlorophenyl)-cyclobutylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQANOSBAQYEHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.